molecular formula C14H19FN2O3S B4849798 1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Cat. No.: B4849798
M. Wt: 314.38 g/mol
InChI Key: CRRHIESTCYZAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, commonly known as FSCPX, is a small molecule antagonist of the adenosine A1 receptor. FSCPX has been widely used in scientific research to study the role of the adenosine A1 receptor in various biological processes.

Mechanism of Action

FSCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the adenosine A1 receptor.
Biochemical and Physiological Effects:
FSCPX has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, FSCPX has been shown to increase wakefulness and decrease slow wave sleep. It has also been shown to have antinociceptive effects in animal models of pain. In the cardiovascular system, FSCPX has been shown to decrease heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

FSCPX has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific manipulation of this receptor. It also has good solubility in water and organic solvents, which makes it easy to use in various experimental settings. However, FSCPX has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. It also has some off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of FSCPX in scientific research. One area of interest is the role of the adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's disease. FSCPX has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of the adenosine A1 receptor in pain perception. FSCPX has been shown to have antinociceptive effects, and further research is needed to explore its potential as a therapeutic agent for pain management. Finally, FSCPX can be used in combination with other drugs to study the interactions between different signaling pathways.

Scientific Research Applications

FSCPX has been widely used as a selective antagonist of the adenosine A1 receptor in scientific research. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. It is involved in various physiological processes such as sleep regulation, pain perception, and cardiovascular function. FSCPX has been used to study the role of the adenosine A1 receptor in these processes.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-16-14(18)11-6-8-17(9-7-11)21(19,20)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHIESTCYZAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 4
1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.